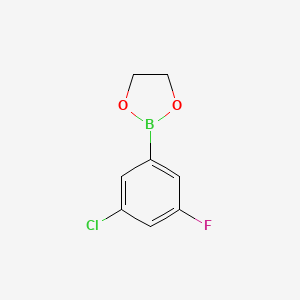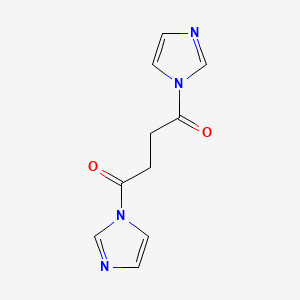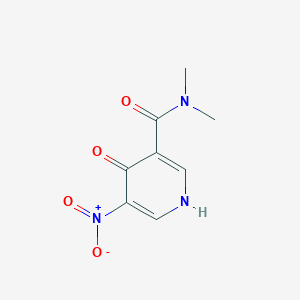![molecular formula C18H18Cl2N6O5 B13998960 3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] CAS No. 13907-63-6](/img/structure/B13998960.png)
3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]: is a chemical compound with the molecular formula C18H18Cl2N6O5 and a molecular weight of 469.284 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] typically involves the reaction of 4,4’-oxydianiline with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reactor vessels and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science for the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential antitumor and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains .
Medicine
In medicine, 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is being investigated for its potential use as a chemotherapeutic agent . Its ability to interfere with DNA replication makes it a candidate for cancer treatment .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings . Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
Mecanismo De Acción
The mechanism of action of 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] involves the alkylation of DNA. The chloroethyl groups react with the nucleophilic sites on the DNA, leading to the formation of cross-links and strand breaks . This interferes with DNA replication and transcription, ultimately leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent with similar alkylating properties.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Used in cancer treatment with a similar mechanism of action.
Uniqueness
What sets 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] apart from these similar compounds is its enhanced stability and broader spectrum of activity . Its unique structure allows for more effective DNA cross-linking, making it a potent candidate for various applications in research and industry .
Propiedades
Número CAS |
13907-63-6 |
|---|---|
Fórmula molecular |
C18H18Cl2N6O5 |
Peso molecular |
469.3 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[4-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenoxy]phenyl]-1-nitrosourea |
InChI |
InChI=1S/C18H18Cl2N6O5/c19-9-11-25(23-29)17(27)21-13-1-5-15(6-2-13)31-16-7-3-14(4-8-16)22-18(28)26(24-30)12-10-20/h1-8H,9-12H2,(H,21,27)(H,22,28) |
Clave InChI |
FBGDEAXYSCTNKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)N(CCCl)N=O)OC2=CC=C(C=C2)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


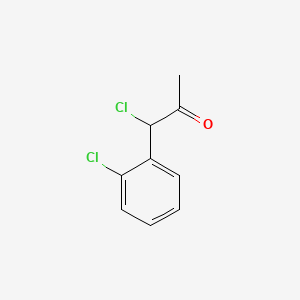
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
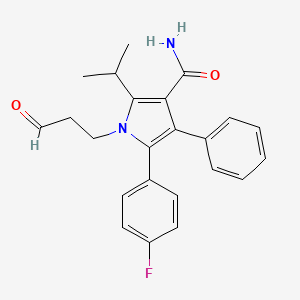


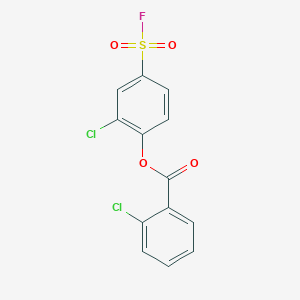

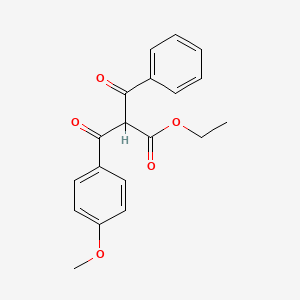
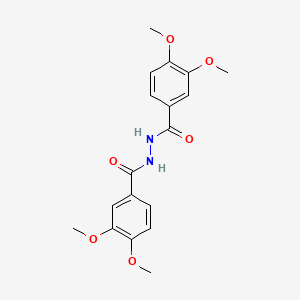
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)

